molecular formula C13H18N4O3 B2509697 N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396751-59-9

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2509697
CAS No.: 1396751-59-9
M. Wt: 278.312
InChI Key: LQVWEGSIVGINBA-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetically designed chemical compound offered for research and development purposes. It features a molecular structure incorporating a pyrazine carboxamide moiety, a class of compounds recognized for its significant potential in medicinal chemistry. Pyrazine carboxamide derivatives are actively investigated in drug discovery, with recent studies highlighting their role as potent and selective inhibitors for various kinase targets . For instance, similar scaffolds have been optimized into highly selective inhibitors for enzymes like HPK1, showing promise in immuno-oncology research by enhancing T cell activity and demonstrating antitumor effects in preclinical models . Other research avenues for related compounds include their exploration as Janus kinase 1 (JAK1) inhibitors for overcoming treatment resistance in diseases like non-small cell lung cancer , and as raising agents for HDL-cholesterol, indicating potential applications in cardiovascular and metabolic disease research . Furthermore, pyrazinamide derivatives, which share a core structural similarity, are well-established first-line agents in tuberculosis therapy, underscoring the pharmacological relevance of this chemical class . The specific properties and binding affinity of this compound make it a valuable candidate for researchers working in early-stage drug discovery, high-throughput screening, and mechanism-of-action studies. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-20-6-2-3-16-12(18)10-8-17(9-10)13(19)11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWEGSIVGINBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazine-2-Carbonyl Derivatives

(a) N-(2,2-Dimethoxyethyl)-1-(Pyrazine-2-Carbonyl)Azetidine-3-Carboxamide (CAS 1396865-67-0)
  • Key Differences: Substituent: 2,2-Dimethoxyethyl vs. 3-Methoxypropyl.
  • Molecular Weight : ~344–346 g/mol (estimated based on structural similarity).
(b) rac-(3R,4S)-4-(2,2-Dimethylpropyl)-1-[5-(Propan-2-yloxy)Pyrazine-2-Carbonyl]Pyrrolidin-3-Amine Hydrochloride
  • Key Differences :
    • Core Ring: Pyrrolidine (5-membered) vs. Azetidine (4-membered).
    • Functionalization: Isopropyloxy group on pyrazine and a branched alkyl chain.
  • Impact : The pyrrolidine ring offers greater conformational flexibility, which may influence binding kinetics but reduce metabolic stability compared to azetidine.

Azetidine-3-Carboxamide Derivatives

N-(3-Chloro-4-Methylphenyl)-2-(3-Methoxypropyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxamide
  • Key Differences :
    • Core Structure: Isoindole-1,3-dione vs. Azetidine.
    • Substituents: Chlorophenyl and methoxypropyl groups.
  • Impact : The isoindole ring’s rigidity and electron-withdrawing dioxo groups may enhance π-π stacking interactions but reduce solubility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Features
Target Compound C₁₃H₁₈N₄O₃ ~290.31 Pyrazine-carbonyl, Azetidine Likely soluble in DMSO/Methanol
CAS 1396865-67-0 C₁₄H₂₀N₄O₄ ~344.34 Pyrazine-carbonyl, Dimethoxyethyl Moderate solubility in polar solvents
Methyl-3-Amino-2-Pyrazinecarboxylate C₆H₇N₃O₂ 153.14 Pyrazine, Methyl ester Soluble in DMSO/Methanol

Functional Implications of Structural Variations

  • Azetidine vs. Pyrrolidine : The smaller azetidine ring increases ring strain but may improve metabolic stability by reducing enzymatic recognition .
  • Methoxypropyl vs. Dimethoxyethyl : The linear 3-methoxypropyl chain in the target compound likely enhances membrane permeability compared to the more polar dimethoxyethyl group .
  • Pyrazine Substitution : The unsubstituted pyrazine in the target compound (vs. isopropyloxy in ) may reduce steric hindrance, favoring interactions with flat binding pockets.

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